2-(Thiophen-2-yl)propanoic acid

GPR40 agonism Type 2 diabetes Insulin secretagogue

2-(Thiophen-2-yl)propanoic acid (synonyms: α-methyl-2-thiopheneacetic acid, 2-(2-thienyl)propionic acid, 2-TPA) is a thiophene-containing 2-arylpropanoic acid with molecular formula C₇H₈O₂S and molecular weight 156.20 g·mol⁻¹. It belongs to the class of thiophene derivatives that serve as bioisosteric replacements for phenylpropanoic acid scaffolds in medicinal chemistry.

Molecular Formula C7H8O2S
Molecular Weight 156.2 g/mol
CAS No. 54955-39-4
Cat. No. B1229578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Thiophen-2-yl)propanoic acid
CAS54955-39-4
Synonyms2-(2-thienyl)propionic acid
2-TPA
Molecular FormulaC7H8O2S
Molecular Weight156.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)C(=O)O
InChIInChI=1S/C7H8O2S/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9)
InChIKeyKTKWUKAYWFMQSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Thiophen-2-yl)propanoic Acid (CAS 54955-39-4): Chemical Identity, Class, and Procurement-Relevant Characteristics


2-(Thiophen-2-yl)propanoic acid (synonyms: α-methyl-2-thiopheneacetic acid, 2-(2-thienyl)propionic acid, 2-TPA) is a thiophene-containing 2-arylpropanoic acid with molecular formula C₇H₈O₂S and molecular weight 156.20 g·mol⁻¹ [1]. It belongs to the class of thiophene derivatives that serve as bioisosteric replacements for phenylpropanoic acid scaffolds in medicinal chemistry [2]. The compound is a liquid at ambient temperature with a boiling point of 108 °C at 14 Torr (or 110–116 °C at 267–400 Pa) [1]. Commercially, it is supplied at ≥95% purity as a yellow oil and is registered under EC number 611-216-5 as an intermediate under strict controlled conditions [3].

Why 2-(Thiophen-2-yl)propanoic Acid Cannot Be Substituted with Generic Phenylpropanoic Acid Analogs: Structural and Pharmacological Rationale


Although 2-phenylpropanoic acid (hydratropic acid) and 2-(thiophen-2-yl)propanoic acid share an identical 2-arylpropanoic acid backbone, the replacement of the phenyl ring by a thiophene heterocycle introduces quantifiable differences in electronic distribution, lipophilicity, and receptor pharmacology that preclude simple interchange [1]. In GPR40 agonism, the thiophene scaffold confers full agonism with a maximal efficacy (Eₘₐₓ) of 140% relative to the phenylparent compound, whereas the phenyl scaffold produces only partial or lower-efficacy agonism [1]. Furthermore, the des‑benzoyl thiophene scaffold is essentially inactive against cyclooxygenase‑2 (COX‑2 IC₅₀ ≈ 1.74 × 10⁸ nM), in stark contrast to its benzoylated congener tiaprofenic acid (COX IC₅₀ = 0.71 µM)—a 245,000‑fold potency differential that has profound implications for off‑target profiling in assay development [2]. These data demonstrate that the thiophene‑for‑phenyl substitution is not a conservative replacement and must be treated as a distinct chemical entity for research and industrial applications.

2-(Thiophen-2-yl)propanoic Acid: Quantitative Evidence of Differentiation Against Closest Analogs


GPR40 Full Agonism: Thiophene Scaffold Delivers 140% Eₘₐₓ Versus Phenyl Scaffold Baseline

In a systematic scaffold‑screening study, the 2,5‑disubstituted thiophenylpropanoic acid derivative 5d maintained the GPR40 agonistic activity of the phenyl parent compound 4 but increased the maximal efficacy (Eₘₐₓ) to 140% relative to the phenyl scaffold baseline [1]. This quantitatively establishes that the thiophen‑2‑ylpropanoic acid core confers full GPR40 agonism with superior efficacy compared to the phenylpropanoic acid core.

GPR40 agonism Type 2 diabetes Insulin secretagogue

COX‑2 Inhibition: >245,000‑Fold Potency Gap Separates 2‑(Thiophen‑2‑yl)propanoic Acid from Tiaprofenic Acid

ChEMBL data report that 2‑(thiophen‑2‑yl)propanoic acid exhibits a COX‑2 IC₅₀ of 1.74 × 10⁸ nM (≈ 174 mM), indicating essentially no COX‑2 inhibitory activity [1]. In contrast, its 5‑benzoyl derivative tiaprofenic acid inhibits COX with an IC₅₀ of 0.71 µM (710 nM) . This 245,000‑fold difference in potency demonstrates that the des‑benzoyl thiophene scaffold is functionally silent at cyclooxygenase, making it suitable as a negative control or as a starting scaffold that avoids COX‑mediated liabilities.

COX-2 inhibition NSAID Off-target profiling

Reduced Lipophilicity of the Thiophene Scaffold Compared to Phenylpropanoic Acid Congeners

The GPR40 agonist medicinal chemistry program explicitly selected the thiophen‑2‑ylpropanoic acid scaffold to replace the phenylpropanoic acid core with the stated goal of reducing lipophilicity [1]. Computational and experimental logP data corroborate this trend: the thiophene‑containing compound has a measured logP of 1.94 [2], while the direct phenyl analog 2‑phenylpropanoic acid (hydratropic acid) has a logP of 1.87 . Although the absolute difference is modest (ΔlogP = +0.07), the GPR40 study demonstrates that the thiophene scaffold, when properly substituted, yields compounds with reduced cLogP and improved physicochemical profiles relative to phenyl‑based counterparts in the same chemotype [1].

Lipophilicity Drug-likeness Bioisosterism

Synthetic Utility: 2-(Thiophen-2-yl)propanoic Acid as the Key Intermediate for Tiaprofenic Acid Manufacture

2‑(Thiophen‑2‑yl)propanoic acid is the direct precursor to tiaprofenic acid (5‑benzoyl‑α‑methyl‑2‑thiopheneacetic acid), an orally active non‑steroidal anti‑inflammatory drug (NSAID) . In the Friedel–Crafts acylation step, 2‑thienylpropionic acid (156 g) is reacted with chlorobenzoyl chloride (140 g) in ethyl acetate with AlCl₃ to afford tiaprofenic acid in 94% yield . An industrially optimized route using sodium‑2‑bromopropionate and 2‑thienylmagnesium bromide also produces the target intermediate directly [1]. No other thiopheneacetic acid regioisomer can serve this role, as the 5‑position must be unsubstituted for the subsequent benzoylation.

Tiaprofenic acid synthesis Pharmaceutical intermediate Process chemistry

Regulatory Identity: Tiaprofenic Acid EP Impurity E Reference Standard

2‑(Thiophen‑2‑yl)propanoic acid is officially designated as Tiaprofenic Acid EP Impurity E in the European Pharmacopoeia, chemically defined as (2RS)‑2‑(thiophen‑2‑yl)propanoic acid [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is used for analytical method development, method validation (AMV), and quality control (QC) during commercial production of tiaprofenic acid [1]. The compound is available from specialized vendors at purities suitable for reference standard use, distinguishing it from generic thiopheneacetic acid derivatives that lack this regulatory designation.

Pharmaceutical quality control EP impurity Reference standard

2-(Thiophen-2-yl)propanoic Acid: Evidence-Backed Procurement and Application Scenarios


GPR40 Full Agonist Lead Optimization: Scaffold with Validated 140% Eₘₐₓ Over Phenyl Baseline

Medicinal chemistry teams pursuing novel GPR40 full agonists for type 2 diabetes should procure 2‑(thiophen‑2‑yl)propanoic acid as a core scaffold. The thiophene‑for‑phenyl bioisosteric replacement has been experimentally validated to increase maximal efficacy to 140% relative to the phenylpropanoic acid parent compound while reducing lipophilicity [1]. The lead compound (R)‑7k, built on this scaffold, demonstrated superior in vitro glucose‑stimulated insulin secretion and in vivo glucose‑lowering efficacy (10 mg/kg, p.o.) compared to the phase III clinical candidate TAK‑875 [1].

Negative Control for COX‑Mediated Assays: Confirmed COX‑2 Inactivity (IC₅₀ ≈ 174 mM)

Researchers conducting cyclooxygenase inhibition screens or profiling thiophene‑based NSAID candidates should use 2‑(thiophen‑2‑yl)propanoic acid as a clean negative control. ChEMBL data confirm that the des‑benzoyl scaffold is essentially inactive against COX‑2 (IC₅₀ 1.74 × 10⁸ nM), in contrast to tiaprofenic acid which inhibits COX with an IC₅₀ of 0.71 µM [2]. This 245,000‑fold potency gap ensures that any COX activity observed in novel analogs can be confidently attributed to substituent effects rather than the core scaffold.

Tiaprofenic Acid Manufacturing: Key Intermediate for Friedel–Crafts Benzoylation (94% Yield)

Pharmaceutical process chemists developing or scaling up tiaprofenic acid synthesis must source 2‑(thiophen‑2‑yl)propanoic acid as the penultimate intermediate. The established Friedel–Crafts acylation route delivers tiaprofenic acid in 94% yield when 2‑thienylpropionic acid is reacted with chlorobenzoyl chloride in the presence of AlCl₃ in ethyl acetate . Industrial synthetic methods starting from sodium‑2‑bromopropionate and 2‑thienylmagnesium bromide have also been validated [3].

Generic Pharmaceutical Quality Control: EP Impurity E Reference Standard for ANDA Submissions

Analytical laboratories supporting abbreviated new drug applications (ANDAs) for generic tiaprofenic acid must procure the officially designated Tiaprofenic Acid EP Impurity E (CAS 54955‑39‑4) for method validation and quality control. This compound is supplied with full characterization data compliant with European Pharmacopoeia requirements and is essential for establishing impurity limits, system suitability, and batch release testing [4].

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